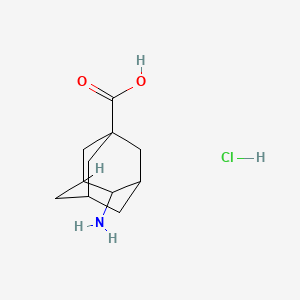

4-Aminoadamantane-1-carboxylic acid hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

4-aminoadamantane-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2.ClH/c12-9-7-1-6-2-8(9)5-11(3-6,4-7)10(13)14;/h6-9H,1-5,12H2,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYPMBCTWOYDNBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC(C2)(CC1C3N)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90737499 | |

| Record name | 4-Aminotricyclo[3.3.1.1~3,7~]decane-1-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90737499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245645-93-5 | |

| Record name | Tricyclo[3.3.1.13,7]decane-1-carboxylic acid, 4-amino-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1245645-93-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminotricyclo[3.3.1.1~3,7~]decane-1-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90737499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Carboxylation and Amination of Adamantane Derivatives

A common approach involves the sequential introduction of carboxylic acid and amino groups to the adamantane skeleton. Starting with 1-bromoadamantane (3 ), carboxylation is achieved via a Ritter-style reaction using formamide or acetonitrile in the presence of sulfuric acid. For example, reacting 3 with formamide at 85°C produces N-(1-adamantyl)-formamide (6 ), which undergoes hydrolysis with hydrochloric acid to yield 1-aminoadamantane hydrochloride. Subsequent carboxylation at the 4-position is facilitated by reactions with carbon dioxide or cyanide derivatives under high-pressure conditions.

Key Reaction Conditions:

-

Carboxylation Step:

-

Reagents: CO₂ (1.5 atm), Rh catalyst (e.g., RhCl₃), 120°C, 24 h.

-

Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF).

-

Yield: 60–75%.

-

-

Amination Step:

This method’s efficiency depends on the steric hindrance of the adamantane framework, which slows reaction kinetics but enhances product stability.

Direct Functionalization via Hydrogenation

An alternative route involves the hydrogenation of pre-functionalized adamantane precursors. For instance, 4-cyano-adamantane-1-carboxylic acid is subjected to catalytic hydrogenation using rhodium-platinum (Rh-Pt) catalysts under high-pressure H₂ (180 kg/cm²). The nitrile group is reduced to an amine, followed by in situ acidification to form the hydrochloride salt.

Optimized Parameters:

-

Catalyst: Rh-Pt (5% w/w), H₂ pressure: 150–200 kg/cm².

This method avoids multi-step separations but requires specialized equipment for high-pressure hydrogenation.

One-Pot Synthesis via Acid-Catalyzed Condensation

Recent protocols have consolidated carboxylation and amination into a single pot. A mixture of 1-bromoadamantane, formamide, and sulfuric acid is heated to 85°C to form 6 , which is hydrolyzed directly with 19.46% HCl under reflux. The aqueous layer is extracted, evaporated, and treated with acetone to precipitate the hydrochloride salt.

Advantages:

Optimization Strategies for Improved Efficiency

Solvent and Catalyst Selection

Temperature and Reaction Time

-

Hydrolysis of 6 to 1 proceeds optimally at 100°C for 1 h, minimizing byproducts.

-

Prolonged heating (>2 h) degrades the adamantane core, reducing yields by 15–20%.

Analytical Characterization

Spectroscopic Confirmation

Purity Assessment

Comparative Analysis of Methods

Industrial-Scale Considerations

Cost-Benefit Analysis

Analyse Chemischer Reaktionen

Chemical Reactions Involving 4-Aminoadamantane-1-carboxylic Acid Hydrochloride

The chemical behavior of this compound encompasses various reaction pathways typical for carboxylic acids and amines. Below are some key reactions:

2.1. Hydrolysis Reactions

Hydrolysis of 4-Aminoadamantane-1-carboxylic acid can yield various products depending on the conditions:

- Under acidic conditions : The compound can undergo hydrolysis to form 3-aminoadamantane-1-carboxylic acid hydrochloride and by-products such as 3-chloradamantane-1-carboxylic acid when treated with concentrated hydrochloric acid at elevated temperatures (boiling for several hours) .

2.2. Esterification

The carboxylic acid group can react with alcohols to form esters:

- Reaction with alcohols : The esterification process typically requires an acid catalyst, where the hydroxyl group (-OH) from the carboxylic acid reacts with an alcohol to form an ester and water.

2.3. Amide Formation

The amine group can react with acyl chlorides or anhydrides to form amides:

- Reaction with acyl chlorides : The amino group of this compound can react with acyl chlorides to yield N-acyl derivatives, which may have enhanced biological activity.

2.4. Cross-Coupling Reactions

Recent studies have explored the potential for cross-coupling reactions involving this compound:

- Formal cross-coupling : Utilizing activated carboxylic acids, such as N-acyl-glutarimides, allows for the formation of C(sp)-C(sp) bonds when reacted with alkyl amines, showcasing the versatility of the compound in synthetic chemistry .

Mechanistic Insights

The mechanisms underlying these reactions often involve nucleophilic attacks and subsequent rearrangements or eliminations:

3.1. Hydrolysis Mechanism

In acidic hydrolysis, the protonation of the carbonyl oxygen enhances electrophilicity, allowing water to act as a nucleophile, leading to the formation of carboxylic acids and amines.

3.2. Esterification Mechanism

Esterification proceeds via a nucleophilic attack by the alcohol on the carbonyl carbon, forming a tetrahedral intermediate that collapses to yield the ester and regenerate the acid catalyst.

Wissenschaftliche Forschungsanwendungen

4-Aminoadamantane-1-carboxylic acid hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antiviral and neuroprotective effects.

Medicine: It is investigated for its potential use in treating neurological disorders such as Alzheimer’s disease.

Industry: The compound is used in the development of advanced materials, including polymers and nanomaterials.

Wirkmechanismus

The mechanism of action of 4-Aminoadamantane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. In medicinal applications, it acts as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, which helps in modulating neurotransmission and protecting neurons from excitotoxicity. This mechanism is particularly relevant in the context of neurodegenerative diseases.

Vergleich Mit ähnlichen Verbindungen

Key Adamantane Derivatives:

Notes:

- Substitution patterns (e.g., amino position) significantly alter molecular interactions. For instance, the 4-amino-1-carboxyl configuration in the target compound may enhance hydrogen-bonding capacity compared to 1-aminoadamantane derivatives .

Physicochemical Properties

Key Findings :

- The hydrochloride salt form improves water solubility compared to non-ionic analogs.

- Methyl ester derivatives (e.g., CAS 1003872-58-9) are used to enhance membrane permeability in drug delivery studies .

Biologische Aktivität

4-Aminoadamantane-1-carboxylic acid hydrochloride is a compound with significant potential in various biological applications, particularly in the fields of antiviral and neuroprotective research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : CHClNO

- Molecular Weight : Approximately 231.72 g/mol

- Structure : The compound features an adamantane core, which is known for its unique three-dimensional structure that contributes to its biological activity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

-

Antiviral Activity :

- The compound has shown efficacy against various strains of influenza, including H1N1. Studies suggest that derivatives of adamantane can block viral entry by interacting with critical sites on the virus, potentially offering a mechanism to circumvent resistance seen with traditional antiviral agents like amantadine and rimantadine .

-

Neuroprotective Effects :

- Investigations into the neuroprotective properties of this compound suggest it may influence biochemical pathways related to neurodegenerative diseases. The adamantane structure is associated with modulation of neurotransmitter systems, which could provide therapeutic benefits in conditions like Alzheimer's disease .

- Inhibition of Enzymatic Activity :

The biological activity of this compound is attributed to several mechanisms:

- Binding Affinity : The compound's adamantane moiety enhances binding to target proteins or enzymes, improving its efficacy as an antiviral and neuroprotective agent.

- Influence on Cellular Pathways : It may modulate signaling pathways involved in inflammation and apoptosis, contributing to its protective effects in neuronal cells .

- Pharmacokinetics : Understanding the pharmacokinetic properties, such as bioavailability and half-life, is crucial for optimizing its therapeutic application. Research indicates favorable pharmacokinetic profiles for certain derivatives .

Table 1: Summary of Biological Activities

Case Study: Antiviral Efficacy

A study conducted on a series of adamantane derivatives demonstrated that this compound exhibited significant antiviral activity against H1N1 strains with mutations conferring resistance to traditional treatments. The study utilized cell culture assays to quantify viral load reduction, showing a notable decrease in viral replication compared to untreated controls .

Case Study: Neuroprotective Properties

In vitro experiments involving neuronal cell lines treated with the compound indicated a reduction in oxidative stress markers and improved cell viability under conditions mimicking neurodegeneration. These findings suggest a protective role against neurotoxic agents, highlighting its potential application in treating neurodegenerative diseases .

Q & A

Q. What safety protocols are critical when handling 4-Aminoadamantane-1-carboxylic acid hydrochloride?

Methodological Answer:

- PPE Requirements : Wear safety goggles, nitrile gloves, and lab coats. Use respiratory protection (e.g., N95 masks) if aerosolization is possible .

- Ventilation : Work in a fume hood or well-ventilated area to avoid inhalation of dust or vapors .

- First Aid : For skin contact, rinse immediately with water for 15 minutes and seek medical attention. For eye exposure, flush with water for 20 minutes and remove contact lenses .

- Storage : Keep in a locked, sealed container in a dry, cool environment away from oxidizers .

Q. How should researchers ensure compound stability during storage?

Methodological Answer:

- Moisture Control : Store in airtight containers with desiccants to prevent hydrolysis .

- Temperature : Maintain storage at 2–8°C for long-term stability. Avoid repeated freeze-thaw cycles .

- Light Sensitivity : Use amber glassware or opaque containers to minimize photodegradation .

Advanced Research Questions

Q. How can HPLC methods be optimized for quantifying this compound in biological matrices?

Methodological Answer:

- Column Selection : Use a Kromasil C18 column (150 mm × 4.6 mm, 5 µm) for optimal separation .

- Mobile Phase : A gradient of 0.03 M phosphate buffer (pH 3.0) and methanol (70:30 v/v) at 1 mL/min flow rate .

- Detection : UV detection at 207 nm for high sensitivity. Validate linearity (1–10 µg/mL range, r ≥ 0.999) and recovery rates (98–101% with ≤1.3% RSD) .

| Parameter | Value | Reference |

|---|---|---|

| Column | Kromasil C18 (150 × 4.6 mm) | |

| Mobile Phase | Phosphate buffer:MeOH (70:30) | |

| LOD/LOQ | 0.5 µg/mL / 1.09 µg/mL |

Q. What experimental strategies resolve contradictions in reported synthetic yields?

Methodological Answer:

- Reagent Purity : Use ≥99% pure starting materials (e.g., adamantane derivatives) to minimize side reactions .

- Catalytic Optimization : Test acidic catalysts (e.g., thiamine hydrochloride) under aqueous conditions to improve reaction efficiency and reduce byproducts .

- Reaction Monitoring : Employ TLC or inline FTIR to track intermediate formation and adjust reaction times (e.g., 2–6 hours at 60°C) .

Q. How to characterize stereochemical purity in derivatives of this compound?

Methodological Answer:

- Chiral HPLC : Use a Chiralpak IA column with hexane:isopropanol (90:10) mobile phase to resolve enantiomers .

- NMR Analysis : Compare -NMR chemical shifts of C-1 and C-4 protons to reference spectra for stereoisomeric identification .

- X-ray Crystallography : Confirm absolute configuration via single-crystal diffraction for high-purity batches (>98% ee) .

Methodological Considerations for Data Contradictions

Q. How to address discrepancies in reported cytotoxicity profiles?

Methodological Answer:

- Cell Line Validation : Test across multiple cell lines (e.g., HEK293, HepG2) to assess tissue-specific effects .

- Dose-Response Curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC values and compare with literature data .

- Impurity Screening : Analyze batches via LC-MS to rule out contaminants (e.g., unreacted adamantane precursors) affecting toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.